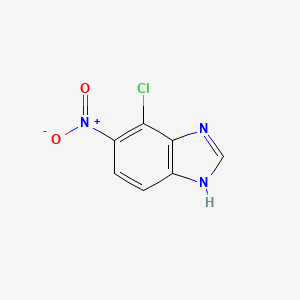

4-Chloro-5-nitrobenzimidazole

Übersicht

Beschreibung

4-Chloro-5-nitrobenzimidazole is a compound belonging to the benzimidazole family . It has a molecular weight of 197.58 . The compound is a light yellow to brown solid and is stored at a temperature of +4°C .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of 1,2-diamines and aldehydes or ketones in a one-pot pseudo-three-component reaction . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has also been used to synthesize benzimidazoles .Molecular Structure Analysis

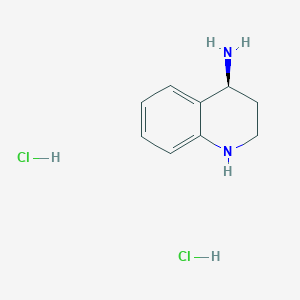

The molecular structure of 4-Chloro-5-nitrobenzimidazole is represented by the linear formula C7H4ClN3O2 . The InChI code for the compound is 1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) .Chemical Reactions Analysis

Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, can undergo a variety of chemical reactions. For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used to synthesize benzimidazoles . Other reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Physical And Chemical Properties Analysis

4-Chloro-5-nitrobenzimidazole is a light yellow to brown solid . It has a molecular weight of 197.58 and is stored at a temperature of +4°C . .Wissenschaftliche Forschungsanwendungen

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

-

Medicinal Chemistry : Benzimidazoles possess many pharmacological properties and are used in a wide range of therapeutic applications such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

-

Corrosion Inhibition : Benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Catalysis : Benzimidazoles have been used in the synthesis of various organic compounds . They are used as catalysts in the synthesis of benzimidazoles and benzothiazoles .

-

Antiviral Research : Benzimidazoles have been found to have antiviral properties . For example, they have been studied for their activity against respiratory syncytial virus .

-

Anti-HIV Research : Benzimidazoles have also been explored for their potential use in anti-HIV treatments .

-

Antihypertensive Research : Some benzimidazoles have been found to have antihypertensive effects, making them a topic of interest in cardiovascular disease research .

-

Radiosensitizers and Anesthetics : Nitro derivatives of benzazoles, including 4-Chloro-5-nitrobenzimidazole, have been used as radiosensitizers and anesthetics .

-

Dyes and Plasticizers : These compounds have found applications in the production of dyes and plasticizers .

-

Pesticides and Herbicides : Nitrobenzazoles have been used as pesticides and herbicides .

-

Plant Growth Regulators : They have also been used as plant growth regulators .

-

Corrosion Inhibitors : Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, have been used as corrosion inhibitors for steels, pure metals, and alloys .

-

Antibacterial and Antitubercular Agents : Some derivatives of benzimidazoles have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUCIHBALRZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-nitrobenzimidazole | |

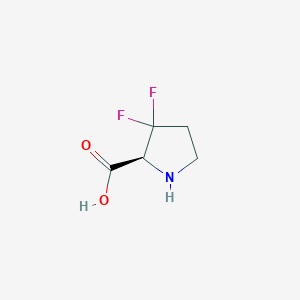

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

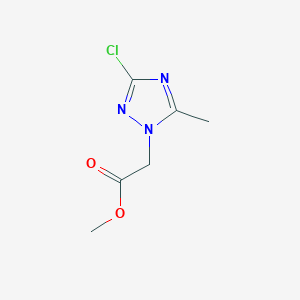

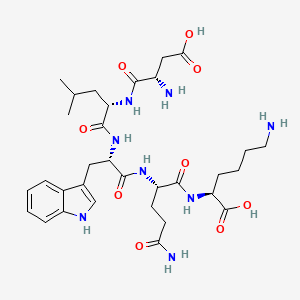

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)